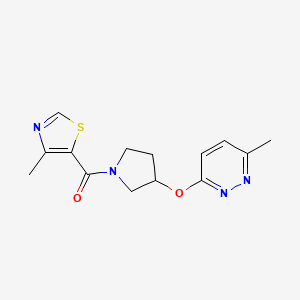

![molecular formula C17H23N3O B2362393 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide CAS No. 1235150-15-8](/img/structure/B2362393.png)

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring . Benzimidazole derivatives have been found to have a variety of biological activities and are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the retrieved papers .Scientific Research Applications

Electrophysiological Activity and Anticonvulsant Properties

One area of research has focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying them as potent selective class III agents with potential for treating reentrant arrhythmias due to their efficacy in in vitro and in vivo models (Morgan et al., 1990). Similarly, derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide have been synthesized to evaluate their anticonvulsant activity, with some showing significant activity in the maximal electroshock test, indicating potential as anticonvulsant agents (Soyer et al., 2004).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of certain imidazole derivatives has been conducted, with some compounds demonstrating significant activity. For example, a study on N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides showed promising results for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Antimicrobial and Antitumor Effects

Another avenue of exploration is the antimicrobial and antitumor potential of imidazole and benzimidazole derivatives. Studies have synthesized and evaluated the antimicrobial activities of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides against various bacteria and fungi, with some compounds displaying superior activities compared to standard drugs (Rajanarendar et al., 2008). Additionally, certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their antitumor properties, with modifications aimed at reducing metabolism mediated by aldehyde oxidase to improve their efficacy (Linton et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions .

properties

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOZRSRPBSUHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)

![3,3-Dimethyl-[1,4]dioxan-2-one](/img/structure/B2362321.png)

![1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2362332.png)